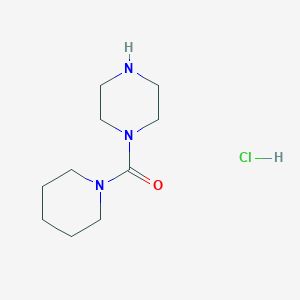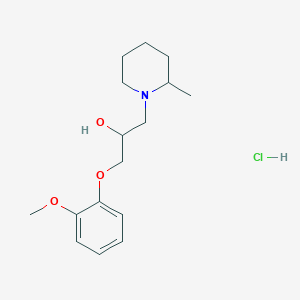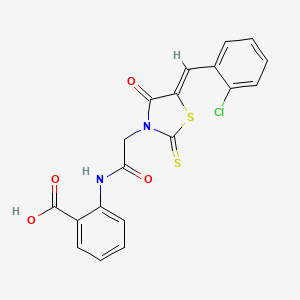![molecular formula C10H13F2N3OS B2468030 N-[(4,4-Difluorocyclohexyl)méthyl]thiadiazole-5-carboxamide CAS No. 2419189-63-0](/img/structure/B2468030.png)
N-[(4,4-Difluorocyclohexyl)méthyl]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide is a synthetic compound with a molecular weight of 261.3 g/mol . It is primarily used in research and development, particularly in the field of pharmaceuticals . The compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities.
Applications De Recherche Scientifique
N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Méthodes De Préparation
The synthesis of N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide involves several steps. The starting material is typically a cyclohexyl derivative, which undergoes fluorination to introduce the difluoro groups. This is followed by a series of reactions to form the thiadiazole ring and attach the carboxamide group . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Mécanisme D'action
The mechanism of action of N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Known for its fungicidal properties.
Benzothiadiazole derivatives: Used as plant activators in crop protection. The uniqueness of N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide lies in its specific structural features, such as the difluorocyclohexyl group, which imparts distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3OS/c11-10(12)3-1-7(2-4-10)5-13-9(16)8-6-14-15-17-8/h6-7H,1-5H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKYDCIYQGJDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CN=NS2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate](/img/structure/B2467947.png)

![4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2467950.png)
![2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B2467951.png)

![N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2467956.png)
![N-[1-(3-ethylphenyl)piperidin-4-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2467959.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2467962.png)
![6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2467963.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2467967.png)
![Tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2467969.png)
![N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2467970.png)
